molecular formula C23H20N2O5S B186019 ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate CAS No. 5698-18-0

ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate

Cat. No. B186019
CAS RN: 5698-18-0
M. Wt: 436.5 g/mol
InChI Key: GRTDOPDVVRZLDF-UHFFFAOYSA-N
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Description

Ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate, also known as XTT-2, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has shown promising results in various scientific research studies.

Mechanism Of Action

The exact mechanism of action of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate is not fully understood. However, studies suggest that ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and induction of apoptosis.

Biochemical And Physiological Effects

Ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for cancer therapy with minimal side effects. However, one of the limitations of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate. One of the major areas of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate and its potential therapeutic applications. Finally, the development of more efficient drug delivery systems for ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate could improve its efficacy in vivo.
In conclusion, ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate is a synthetic compound with potential therapeutic applications in the field of medicinal chemistry. Its anti-cancer and anti-inflammatory properties make it a promising candidate for cancer therapy and the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis and drug delivery methods.

Synthesis Methods

The synthesis of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate involves the reaction of 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then purified using column chromatography to obtain ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate in its pure form.

Scientific Research Applications

Ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer properties. In vitro studies have shown that ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has the ability to inhibit the growth of various cancer cells such as breast, lung, and prostate cancer cells. Additionally, ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

properties

CAS RN

5698-18-0

Product Name

ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C23H20N2O5S/c1-3-29-23(28)19-12(2)17(20(24)26)22(31-19)25-21(27)18-13-8-4-6-10-15(13)30-16-11-7-5-9-14(16)18/h4-11,18H,3H2,1-2H3,(H2,24,26)(H,25,27)

InChI Key

GRTDOPDVVRZLDF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)N)C

Origin of Product

United States

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